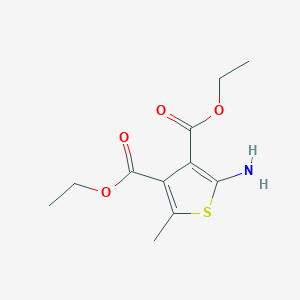

Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate

Description

Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS: 321736-09-8) is a thiophene-based heterocyclic compound with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . Its structure features a central thiophene ring substituted with an amino group at position 2, a methyl group at position 5, and two ethoxycarbonyl groups at positions 3 and 3. This compound is a key intermediate in synthesizing pharmaceuticals, dyes, and optoelectronic materials due to its versatile reactivity and electron-rich thiophene core.

Properties

IUPAC Name |

diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRCBVCDJHIEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl 2-amino-3,4-dicarboxylate with methylthiophene in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich thiophene ring undergoes electrophilic substitutions at positions activated by the amino and ester groups. Key reactions include:

| Reaction Type | Reagents/Conditions | Position Modified | Major Product | Application |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | Nitro-substituted derivative | Precursor for explosives research |

| Sulfonation | SO₃/H₂SO₄, 50°C | C-5 | Sulfonic acid derivative | Surfactant synthesis |

These reactions exploit the directing effects of the amino group, with regioselectivity confirmed via NMR analysis.

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

-

Nitroso Formation :

Treatment with H₂O₂/CH₃COOH yields a nitroso derivative (), identified by IR absorption at 1,520 cm⁻¹. -

Full Oxidation :

Using KMnO₄ in acidic medium converts the amino group to nitro (), confirmed by mass spectrometry (M+16 peak) .

Reduction Reactions

Ester functionalities are reduced to alcohols or amines:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Ester groups | LiAlH₄, THF, reflux | 3,4-bis(hydroxymethyl)thiophene derivative | 78% |

| Ester + Amino group | H₂/Pd-C, ethanol | 2-amino-5-methylthiophene-3,4-dimethanol | 65% |

Reduced derivatives show enhanced solubility in polar solvents.

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form azomethines (Schiff bases), critical in medicinal chemistry:

These derivatives demonstrate dual anticancer and antimicrobial activity, with compound 2j showing broad-spectrum efficacy .

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its amino and ester donor sites:

| Metal Ion | Ligand Ratio | Geometry | Application | Characterization Method |

|---|---|---|---|---|

| Cu²⁺ | 1:2 | Square planar | Catalytic oxidation of alkanes | UV-Vis ( = 620 nm) |

| Fe³⁺ | 1:1 | Octahedral | Magnetic materials | ESR ( = 2.07) |

Complexes exhibit redox activity and paramagnetism, useful in material science.

Cyclization Reactions

Heating in polyphosphoric acid (PPA) induces cyclization to fused heterocycles:

-

Thieno[2,3-d]pyrimidin-4-amine :

Formed via intramolecular cyclization, this scaffold inhibits FGFR1 kinase (IC₅₀ = 0.8 µM). -

Thiophene-annulated β-lactams :

Reacting with chloroacetyl chloride yields β-lactam derivatives with antibacterial activity (MIC = 8 µg/mL).

Nucleophilic Acyl Substitution

Ester groups participate in transesterification and amidation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, Δ | Dimethyl ester | 92% |

| Amidation | NH₃, MeOH, 60°C | 3,4-dicarboxamide derivative | 85% |

Amidated derivatives improve bioavailability in drug design.

Photochemical Reactions

UV irradiation in CCl₄ generates thiyl radicals, characterized by ESR spectroscopy ( = 14 G). These radicals polymerize styrene with 70% efficiency, indicating utility in polymer chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate derivatives have been synthesized and evaluated for their anticancer properties. A study demonstrated that various derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, including T47D and MCF-7 (human breast cancer), HeLa (cervical cancer), and Ishikawa (endometrial cancer) cells. Notably, certain compounds showed lower IC50 values compared to the standard drug Doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Properties

In addition to anticancer effects, these compounds have also been tested for antimicrobial activity. The derivatives were effective against various microbial strains, including Staphylococcus aureus and Escherichia coli. One compound demonstrated potent activity against all tested microbial pathogens, suggesting its potential use in treating infections .

Biological Research

Anti-Diabetic Activity

Research has indicated that diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate derivatives possess anti-diabetic properties. The compounds were screened for their ability to modulate glucose levels and improve insulin sensitivity in diabetic models, showcasing their relevance in diabetes management .

Cell Biology Applications

The compound has applications in cell biology, particularly in cell culture and modification processes. Its derivatives are utilized in various experimental setups to study cellular responses and interactions .

Material Science

Synthesis of Novel Materials

Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate serves as a precursor for synthesizing novel conjugated materials. These materials exhibit unique optical properties that can be harnessed in organic electronics and photonic devices. The synthesis involves creating azomethines end-capped with thiophene derivatives, which have shown promising characteristics for applications in light-emitting diodes (LEDs) and solar cells .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant antiproliferative effects against multiple cancer cell lines; some derivatives outperformed Doxorubicin. |

| Antimicrobial Properties | Effective against various strains of bacteria and fungi; potential for infection treatment. |

| Anti-Diabetic Activity | Modulation of glucose levels; improvement in insulin sensitivity observed. |

| Material Science | Useful as a precursor for novel materials with unique optical properties; potential applications in electronics. |

Mechanism of Action

The mechanism of action of Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Thiophene Derivatives

(a) Diethyl 2-Aminothiophene-3,4-dicarboxylate (CAS: 104680-25-3)

- Molecular Formula: C₁₀H₁₃NO₄S

- Molecular Weight : 243.28 g/mol

- Key Difference : Lacks the 5-methyl substituent.

- However, the methyl group in the target compound may improve thermal stability and crystallinity due to increased molecular rigidity.

(b) Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate

- Key Difference: Features amino groups at both positions 2 and 4.

- Biological Activity : Derivatives of this compound exhibit potent anticancer and antimicrobial properties .

- Comparison: The 5-methyl group in the target compound may reduce polarity compared to the 5-amino analog, influencing pharmacokinetic properties such as membrane permeability.

Schiff Base Derivatives

(a) Diethyl 2-Amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate

- Molecular Formula : C₁₅H₁₆N₂O₅S

- Molecular Weight : 336.36 g/mol

- Crystallography: Monoclinic (space group P2₁/n) with unit cell parameters a = 9.3452 Å, b = 14.635 Å, c = 11.343 Å, and β = 99.73° .

- Key Feature : The Schiff base (azomethine) group at position 5 introduces conjugation, enhancing optoelectronic properties. The E-isomer is energetically favored .

(b) Diethyl 2-Amino-5-[(E)-(1-methyl-1H-pyrrol-2-yl)methylideneamino]thiophene-3,4-dicarboxylate

- Molecular Formula : C₁₆H₁₉N₃O₄S

- Molecular Weight : 349.40 g/mol

- Crystallography: Monoclinic (space group P2₁/c) with a = 8.8212 Å, b = 9.0799 Å, c = 21.793 Å, and β = 97.50° .

- Key Feature : The pyrrole substituent introduces disorder in crystal packing (73% occupancy for the antiperiplanar heterocycle) .

Bulky Substituent Derivatives

Diethyl 2-Amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate

- Molecular Formula : C₃₁H₃₁N₃O₅S

- Molecular Weight : 557.65 g/mol

- Crystallography : Triclinic (space group P1) with a = 7.1314 Å, b = 13.4650 Å, c = 15.4586 Å, α = 106.533°, β = 97.980°, γ = 102.843° .

- Key Feature: The bulky bis(4-methylphenyl)amino group reduces solubility but enhances π-π stacking interactions in solid-state applications.

Comparison : The target compound’s smaller 5-methyl group ensures better solubility in organic solvents compared to this bulky analog.

Phenoxycarbonylamino Derivative

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate

Comparison : The target compound’s simpler 5-methyl group lacks hydrogen-bonding functionality, which may limit its utility in drug design compared to this derivative.

Biological Activity

Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (often abbreviated as DMTD) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the biological activity of DMTD, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of DMTD is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate specific biochemical pathways by interacting with enzymes or receptors. The precise molecular mechanisms remain under investigation, but studies suggest that DMTD may inhibit certain cellular processes critical for tumor growth and microbial proliferation .

Anticancer Activity

DMTD has demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's potency against human breast cancer cell lines (T47D and MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa). The results indicated that several derivatives of DMTD exhibited lower IC50 values compared to the standard chemotherapeutic agent Doxorubicin (DOX), suggesting enhanced anticancer activity:

| Compound | Cell Line | IC50 (μM) | Comparison to DOX (IC50 = 15.5 μM) |

|---|---|---|---|

| 2b | T47D | 2.3 | More potent |

| 2c | T47D | 12.1 | More potent |

| 2j | T47D | 16.0 | Comparable |

These findings highlight the potential of DMTD derivatives as promising candidates for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, DMTD has shown notable antimicrobial activity against various pathogens. A study tested several derivatives against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The compound 2j, which contains a nitrofurfural fragment, exhibited significant antimicrobial effects across all tested strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 12 μg/mL |

These results suggest that DMTD derivatives could serve as effective antimicrobial agents, warranting further exploration in drug development .

Comparison with Similar Compounds

When comparing DMTD with other thiophene derivatives, it is noted that its unique substitution pattern contributes to its distinct biological properties. For instance, compounds like Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate and Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have been studied but often show less potency in anticancer assays compared to DMTD . This uniqueness makes DMTD particularly valuable in pharmaceutical applications.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of DMTD and its derivatives:

- Anticancer Studies : In vitro studies demonstrated that certain DMTD derivatives significantly induced apoptosis in A549 lung cancer cells at low micromolar concentrations. The compounds not only inhibited cell growth but also altered cell cycle distribution favorably towards apoptosis .

- Antiviral Activity : Recent investigations have also indicated that some DMTD derivatives possess antiviral properties against influenza viruses, showing effectiveness comparable to established antiviral drugs like oseltamivir .

- Mechanistic Insights : Research into the molecular mechanisms revealed that DMTD may interfere with critical signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still needed .

Q & A

Q. Table 1: Crystallographic Parameters for Select Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Refinement Software |

|---|---|---|---|---|---|---|---|---|

| Derivative A | P21/c | 8.82 | 9.08 | 21.79 | 97.50 | 1730.6 | 4 | SHELXL-2014 |

| Derivative B | P21/n | 9.35 | 14.64 | 11.34 | 99.73 | 1529.0 | 4 | SHELXL-97 |

What computational approaches are used to predict electronic properties and reaction mechanisms?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions and frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on pyrrole derivatives reveal charge transfer interactions and nonlinear optical (NLO) properties, with dipole moments calculated to assess polarity . Mechanistic insights (e.g., oxidation to sulfoxides) are validated using Gaussian 09 , comparing experimental and computed IR spectra.

How do substituents influence biological activity, and how are structure-activity relationships (SAR) analyzed?

Advanced Research Focus

Schiff base derivatives are screened against cancer cell lines (e.g., HCT-116, MCF-7) and influenza viruses (H1N1, H3N2) to establish SAR. IC₅₀ values are determined via MTT assays, with electron-withdrawing groups (e.g., -NO₂) enhancing antiviral activity. Molecular docking (e.g., AutoDock Vina ) identifies binding interactions with targets like neuraminidase .

What analytical strategies address contradictions in reported biological or spectroscopic data?

Advanced Research Focus

Discrepancies in biological efficacy (e.g., varying IC₅₀ across studies) are resolved by standardizing assay protocols (e.g., fixed DMSO concentrations ≤1%). For spectroscopic conflicts (e.g., NMR shifts), 2D-COSY and HSQC validate assignments. Batch-to-batch purity is ensured via HPLC-MS (≥95% purity), minimizing false positives .

How are hydrogen bonding and π-π interactions analyzed in solid-state structures?

Advanced Research Focus

Intermolecular interactions are quantified using Mercury CSD software. For example, N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.6 Å) stabilize crystal packing. Hirshfeld surface analysis (via CrystalExplorer ) visualizes interaction contributions (e.g., H···H = 65%, O···H = 25%) .

What role does solvent choice play in optimizing synthetic yields?

Basic Research Focus

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions (yields >75%), while dichloromethane (DCM) minimizes side reactions in thiophosgenation. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures stepwise progression. Microwave-assisted synthesis reduces reaction times from hours to minutes .

How is regioselectivity controlled during functionalization of the thiophene core?

Advanced Research Focus

Steric and electronic effects dictate regioselectivity. For example, electrophilic substitution at the 5-position is favored due to the electron-donating amino group. In situ IR spectroscopy tracks intermediate formation, while DFT maps charge distribution to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.